molecular formula C3H3ClN2S B1590517 5-Chloro-3-methyl-1,2,4-thiadiazole CAS No. 21734-85-0

5-Chloro-3-methyl-1,2,4-thiadiazole

Cat. No. B1590517
CAS RN: 21734-85-0
M. Wt: 134.59 g/mol
InChI Key: ILTLLMVRPBXCSX-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1,2,4-thiadiazole is a chemical compound with the empirical formula C3H3ClN2S. It has a molecular weight of 134.59 . It is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methyl-1,2,4-thiadiazole can be represented by the SMILES string ClC1=NC©=NS1 . The InChI code is 1S/C3H3ClN2S/c1-2-5-3(4)7-6-2/h1H3 .


Physical And Chemical Properties Analysis

5-Chloro-3-methyl-1,2,4-thiadiazole is a solid at room temperature . It has a molecular weight of 134.59 .

Scientific Research Applications

Anticancer Agents

Thiadiazole derivatives, including 5-Chloro-3-methyl-1,2,4-thiadiazole, have been studied for their potential as anticancer agents . They demonstrate efficacy across various cancer models, with the influence of the substituent on the compounds’ activity being a significant factor .

Enzyme Inhibitors

5-Chloro-3-methyl-1,2,4-thiadiazole has been used as a component of medicinally important enzyme inhibitors . Enzyme inhibitors play a crucial role in regulating the rate of reactions in biological systems, making them valuable in the development of new therapeutic agents.

Azo Dyes

This compound has also found use in the synthesis of azo dyes . Azo dyes are widely used in the textile industry for their vibrant colors and excellent fastness properties.

Antibiotics

5-Chloro-3-methyl-1,2,4-thiadiazole is a component of certain cephalosporin antibiotics . Cephalosporins are a class of antibiotics known for their broad-spectrum activity against a wide range of bacterial infections.

Pesticides

The compound has potential use as a pesticide . Pesticides are substances used to control pests, including insects, weeds, and plant diseases.

Antimicrobial Agents

Substituted 1,3,4-thiadiazole derivatives, which could potentially include 5-Chloro-3-methyl-1,2,4-thiadiazole, exhibit a wide range of biological activities, including antimicrobial activity .

Antituberculosis Agents

These derivatives also show potential as antituberculosis agents . Tuberculosis is a serious infectious disease that primarily affects the lungs.

Anticonvulsant Agents

1,3,4-thiadiazole derivatives have been studied for their anticonvulsant activities . Anticonvulsants are medications used to prevent or reduce the severity of epileptic seizures and other conditions.

Safety and Hazards

5-Chloro-3-methyl-1,2,4-thiadiazole is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification system . It is harmful if swallowed or inhaled, and it may cause skin and eye irritation .

properties

IUPAC Name

5-chloro-3-methyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c1-2-5-3(4)7-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTLLMVRPBXCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512944
Record name 5-Chloro-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1,2,4-thiadiazole

CAS RN

21734-85-0
Record name 5-Chloro-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-methyl-1,2,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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